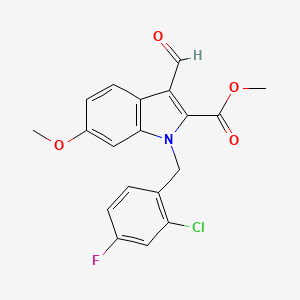
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate (MFCI) is an indole-based compound that has been used in various research fields. It has been used in the synthesis of various drugs, as well as in the study of its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of drugs such as indomethacin and ibuprofen, as well as in the study of its biochemical and physiological effects. In addition, it has been used in the study of its pharmacological effects, such as its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which may lead to its pharmacological effects. For example, it has been shown to inhibit the growth of cancer cells by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and adrenaline, and to increase the levels of certain neurotransmitters, such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. However, it is also relatively expensive and can be toxic if not handled properly. In addition, it is not water soluble and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are several potential future directions for research involving Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate. One potential direction is to further explore its mechanism of action and pharmacological effects. In addition, further research could be done to explore its potential therapeutic uses, such as its ability to inhibit the growth of cancer cells. Finally, further research could be done to explore its potential side effects and interactions with other drugs.
Eigenschaften
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO4/c1-25-13-5-6-14-15(10-23)18(19(24)26-2)22(17(14)8-13)9-11-3-4-12(21)7-16(11)20/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPDDIIKNFMPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B1387075.png)
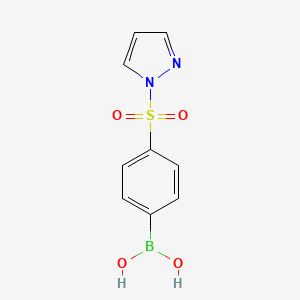
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)
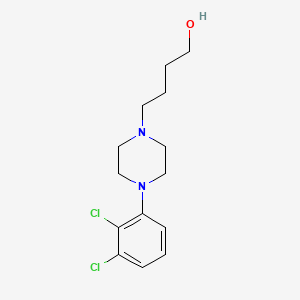
![1-{4-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387083.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)
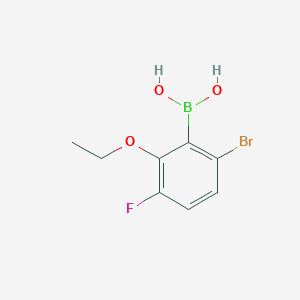
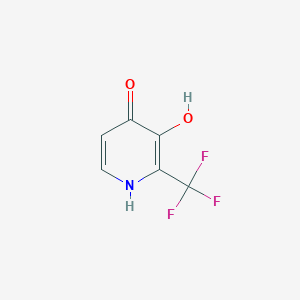

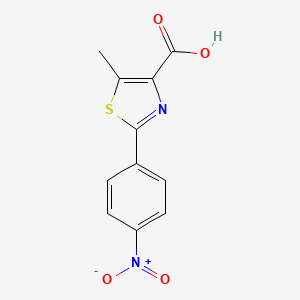

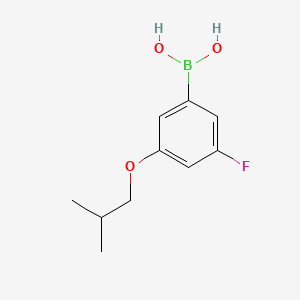
![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)